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Compound of Interest

Compound Name: 6-(Difluoromethyl)pyridin-3-amine

Cat. No.: B1426108

An In-depth Technical Guide: Physicochemical Properties, Synthesis, and Application of 6-
(Difluoromethyl)pyridin-3-amine

Introduction: A Key Building Block for Modern
Chemistry

6-(Difluoromethyl)pyridin-3-amine is a heterocyclic building block of increasing importance in
the fields of medicinal chemistry and agrochemical research.[1] Its structure uniquely combines
the established biological relevance of the aminopyridine scaffold with the advantageous
properties of the difluoromethyl (CHF2) group. Pyridine-based ring systems are among the
most prevalent heterocycles in FDA-approved pharmaceuticals, valued for their ability to
engage in hydrogen bonding and serve as a core structural motif.[2]

The introduction of a difluoromethyl group is a strategic choice in modern drug design.[3] This
group acts as a lipophilic bioisostere of a hydroxyl or thiol group, enhancing membrane
permeability and metabolic stability by resisting oxidative degradation.[4] The strong electron-
withdrawing nature of the two fluorine atoms also modulates the electronic properties of the
pyridine ring, influencing the compound's pKa and binding interactions. This guide provides a
comprehensive overview of the essential physicochemical properties, a representative
synthetic approach, and the scientific rationale for utilizing 6-(difluoromethyl)pyridin-3-amine
in research and development.

Molecular Identity and Structural Characteristics
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The foundational step in utilizing any chemical reagent is a thorough understanding of its
fundamental identity. 6-(Difluoromethyl)pyridin-3-amine is registered under CAS Number
913090-41-2.[5][6] Its core structure consists of a pyridine ring substituted with an amine group
at the 3-position and a difluoromethyl group at the 6-position.

Caption: Molecular Structure of 6-(difluoromethyl)pyridin-3-amine.

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 913090-41-2 [5][6]
Molecular Formula CeHeF2N-2 [5]1[6]
Molecular Weight 144.12 g/mol [6]
6-(difluoromethyl)pyridin-3-
IUPAC Name (_ Yopy [5]
amine
CHLQZHZHFXWMOV-
InChl Key [5]

UHFFFAOYSA-N

| Canonical SMILES | C1=CC(=NC=C1N)C(F)F |[7] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in experimental
settings, from solubility in reaction media to its interaction with biological targets.

Table 2: Summary of Physicochemical Data

Property Value / Description Source(s)
Physical Form Solid
Purity Typically 295-98% [518]

| Storage Temperature | Recommended: -20°C in a dark, inert atmosphere |[5] |
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Solubility Profile

While quantitative solubility data is not readily published, a qualitative assessment can be
made based on the molecular structure. The presence of the amine group and the pyridine
nitrogen atom provides hydrogen bond accepting and donating capabilities, suggesting
potential solubility in polar protic solvents like methanol and ethanol. However, the
difluoromethyl group significantly increases lipophilicity. Therefore, the compound is expected
to exhibit good solubility in a range of polar aprotic organic solvents such as dichloromethane
(DCM), ethyl acetate, and tetrahydrofuran (THF). Its solubility in water is expected to be low to
moderate, influenced by the pH of the medium which would dictate the protonation state of the
basic nitrogen centers.

Acidity and Basicity (pKa)

6-(Difluoromethyl)pyridin-3-amine possesses two basic centers: the endocyclic pyridine
nitrogen and the exocyclic amino group.

o Pyridine Nitrogen: The pKa of the conjugate acid of unsubstituted pyridine is approximately
5.2.[9] The 6-difluoromethyl group is strongly electron-withdrawing due to the
electronegativity of the fluorine atoms. This effect reduces the electron density on the
pyridine ring and significantly decreases the basicity of the ring nitrogen. Therefore, the pKa
of the pyridinium conjugate acid is expected to be substantially lower than 5.2.

* Amino Group: The pKa of the conjugate acid of aniline is ~4.6. The amino group at the 3-
position is less directly influenced by the 6-CHF2 group than the ring nitrogen, but its basicity
will still be reduced compared to a simple alkylamine.

Understanding these pKa values is critical for designing reactions (e.g., choosing an
appropriate base for deprotonation) and for predicting the compound's charge state at
physiological pH in drug development contexts.

Predicted Spectroscopic Profile

Characterization of 6-(difluoromethyl)pyridin-3-amine relies on standard spectroscopic
techniques. Based on its structure, the following spectral features are predicted:
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'H NMR: The spectrum would show distinct signals for the three aromatic protons on the
pyridine ring, with chemical shifts and coupling constants characteristic of a 1,2,4-
trisubstituted system. A key feature would be a triplet for the single proton of the
difluoromethyl group (*H-1°F coupling, J = 50-60 Hz) typically found in the 6.5-7.5 ppm range.
The amine (NHz) protons would appear as a broad singlet, the position of which is
dependent on solvent and concentration.

13C NMR: The spectrum would display six unique carbon signals. The carbon of the CHF2
group would be identifiable as a triplet due to one-bond coupling with the two fluorine atoms.

19F NMR: A doublet would be expected, corresponding to the two equivalent fluorine atoms
being coupled to the single proton of the difluoromethyl group.

Mass Spectrometry (MS): The nominal mass would be 144, with the high-resolution mass
spectrum confirming the elemental composition of CeHesF2N2.[6]

Synthesis and Purification

The synthesis of fluorinated pyridines, particularly with regiocontrol, is a significant challenge in
organic chemistry.[3] While a specific, published route for 6-(difluoromethyl)pyridin-3-amine
is not detailed in the initial search, a plausible strategy can be devised based on modern
synthetic methodologies.

Representative Synthetic Workflow

A logical approach involves the late-stage difluoromethylation of a pre-functionalized pyridine
precursor. This strategy leverages the increasing availability of specialized fluorinating
reagents.

1. Radical Initiator

2. Difluoromethylating Agent
(S—Amino—ﬁ—bromopyridine €.g., TMSCHF2/Photocatalyst Intermediate Complex Workup & Purification G—(Difluoromethyl)pyridin—3—amine)

Click to download full resolution via product page

Caption: A plausible synthetic workflow for 6-(difluoromethyl)pyridin-3-amine.
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Experimental Protocol (Representative)

This protocol is a conceptual representation based on established chemical principles for
pyridine functionalization.[3]

o Reaction Setup: To a solution of a suitable precursor, such as 3-amino-6-halopyridine or a
derivative, in an anhydrous, degassed solvent (e.g., acetonitrile or DMF), add a
difluoromethylating reagent (such as a Ruppert-Prakash type reagent) and a catalyst system
(e.g., a photocatalyst or a radical initiator).

» Reaction Execution: The reaction mixture is stirred under an inert atmosphere (e.g., Nitrogen
or Argon). Depending on the chosen methodology, the reaction may be initiated by heating or
irradiation with visible light.

e Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or
Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

e Workup: Upon completion, the reaction is quenched, typically with an aqueous solution. The
organic phase is extracted with a suitable solvent (e.g., ethyl acetate), washed with brine,
dried over anhydrous sodium sulfate, and filtered.

 Purification: The crude product is concentrated under reduced pressure. Final purification is
achieved via flash column chromatography on silica gel, using a gradient of ethyl acetate in
hexanes to yield the pure 6-(difluoromethyl)pyridin-3-amine.

Chemical Reactivity and Synthetic Utility

The utility of 6-(difluoromethyl)pyridin-3-amine as a building block stems from the reactivity
of its primary amine and the specific properties imparted by the difluoromethyl-substituted
pyridine ring.

Reactivity of the Amino Group

The 3-amino group is a versatile functional handle. It can readily undergo a variety of classical
transformations, making it an ideal point for diversification in a synthetic sequence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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